2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPVQYPVHIIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine through various mechanisms:
- Mechanism of Action : The compound appears to inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. It has shown efficacy against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Cytotoxicity Data : The following table summarizes the IC50 values for this compound against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents, particularly due to its moderate cytotoxicity in the micromolar range against these cell lines .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This could provide a pathway for developing treatments for conditions characterized by excessive inflammation .
Case Study 1: Dual-function Inhibitors
A notable study synthesized derivatives of imidazo[1,2-a]pyrimidines designed to act as dual inhibitors targeting both KSP (Kinesin Spindle Protein) and Aurora-A kinase. These compounds exhibited significant cytotoxicity against HCT116 and HepG2 cell lines, suggesting that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance anticancer activity while targeting multiple pathways .
Case Study 2: Neurodegenerative Disorders
Another study explored fluoromethylated derivatives of imidazo[1,2-a]pyrimidines that showed inhibition against monoamine oxidase B and butyrylcholinesterase—enzymes associated with neurodegenerative disorders. While not directly studying this compound, it illustrates the potential of similar compounds in treating neurological conditions .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the pyrimidine ring.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring instead of an imidazole ring.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is unique due to the presence of the 4-chlorophenylsulfanylmethyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug development .
Biological Activity
The compound 2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is an organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anti-inflammatory activities, supported by relevant research findings and data.
- Molecular Formula : C13H10ClN3S
- Molecular Weight : 273.75 g/mol
- CAS Number : 38922-74-6
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antibacterial properties. A study evaluating various synthesized compounds found that those containing the sulfanylmethyl group showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.
Table 1: Antibacterial Activity of Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 20 | 50 |
| Compound B | Bacillus subtilis | 18 | 60 |
| This compound | Staphylococcus aureus | 15 | 70 |
The compound exhibited a Minimum Inhibitory Concentration (MIC) of 70 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 5.0 |
| Compound B | Urease | 10.0 |
| This compound | AChE | 7.5 |
| This compound | Urease | 8.0 |
The compound demonstrated an IC50 value of 7.5 µM for AChE inhibition, which is comparable to other known inhibitors .
3. Anti-inflammatory Activity
In addition to antibacterial and enzyme inhibitory activities, the compound has shown promise in anti-inflammatory applications. Research indicates that imidazo[1,2-a]pyrimidine derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[1,2-a]pyrimidine and assessed their biological activities. Among these, the compound This compound was highlighted for its significant antibacterial and enzyme inhibitory effects. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanisms of action .
Q & A
Q. What are the primary synthetic routes for 2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A common approach uses 2-(chloromethyl)imidazo[1,2-a]pyrimidine intermediates, reacting with thiol-containing nucleophiles like 4-chlorothiophenol. Key reagents include bases (e.g., potassium carbonate) and coupling agents (e.g., EDCI) in solvents such as ethanol or dimethoxyethane at elevated temperatures (60–80°C) to promote cyclization . Purification via column chromatography or recrystallization ensures high purity. Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time .
Q. How can researchers characterize the structural and electronic properties of this compound?
Advanced analytical techniques are essential:
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, particularly the sulfanylmethyl and chlorophenyl groups.
- X-ray crystallography resolves stereochemical ambiguities and hydrogen-bonding interactions .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- UV-Vis and fluorescence spectroscopy assess electronic transitions, especially if the compound exhibits photophysical activity (e.g., fluorescence quenching due to the chlorophenyl group) .
Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and how does the 4-chlorophenylsulfanylmethyl substituent modulate these effects?
Imidazo[1,2-a]pyrimidines exhibit antimicrobial, anticancer, and neuropharmacological activities. The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the sulfanylmethyl moiety may participate in redox interactions or covalent binding to biological targets. For example, derivatives with similar substituents show inhibitory activity against phosphodiesterases and benzodiazepine receptors .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets like kinases or GPCRs?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with active sites. For instance, the chlorophenyl group may occupy hydrophobic pockets, while the imidazo[1,2-a]pyrimidine core forms hydrogen bonds with catalytic residues. Pharmacophore mapping and QSAR studies further refine predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or compound purity. To address this:
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Perform stability studies (e.g., HPLC monitoring) to rule out degradation.
- Compare data with structurally analogous compounds (e.g., nitro- or methoxy-substituted derivatives) to isolate substituent effects .
Q. How does the sulfanylmethyl group influence ADMET properties?
- LogP/D values : The sulfanylmethyl group increases hydrophilicity (lower LogP), potentially improving aqueous solubility but reducing blood-brain barrier penetration.
- Metabolic stability : Thioether linkages may undergo oxidation to sulfoxides or sulfones, impacting half-life.
- Toxicity : Screen for reactive metabolite formation (e.g., glutathione adducts) using hepatic microsome assays .
Q. What experimental designs optimize selectivity against off-target proteins?
- Fragment-based screening : Identify core interactions using truncated analogs.
- Selectivity panels : Test against related enzymes (e.g., kinase isoforms) to identify structural determinants of specificity.
- Covalent modification : Leverage the sulfanylmethyl group for targeted covalent inhibition via cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
